Product packaging for Mannitol,d-,[1-3H(N)](Cat. No.:CAS No. 99745-65-0)

Mannitol,d-,[1-3H(N)]

Cat. No.: B1511388
CAS No.: 99745-65-0
M. Wt: 186.19 g/mol
InChI Key: FBPFZTCFMRRESA-KOIQRLOXSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Mannitol,d-,[1-3H(N)] is a useful research compound. Its molecular formula is C6H14O6 and its molecular weight is 186.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality Mannitol,d-,[1-3H(N)] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Mannitol,d-,[1-3H(N)] including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14O6 B1511388 Mannitol,d-,[1-3H(N)] CAS No. 99745-65-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

99745-65-0

Molecular Formula

C6H14O6

Molecular Weight

186.19 g/mol

IUPAC Name

(2R,3R,4R,5R)-1,1-ditritiohexane-1,2,3,4,5,6-hexol

InChI

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4-,5-,6-/m1/s1/i1T2

InChI Key

FBPFZTCFMRRESA-KOIQRLOXSA-N

SMILES

C(C(C(C(C(CO)O)O)O)O)O

Isomeric SMILES

[3H]C([3H])([C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)O

Canonical SMILES

C(C(C(C(C(CO)O)O)O)O)O

Origin of Product

United States

Fundamental Principles and Characterization of D 1 3h Mannitol As a Research Tracer

Radiochemical Synthesis and Purity Considerations of D-[1-3H]Mannitol

The synthesis of D-[1-3H]Mannitol involves the introduction of a tritium (B154650) (³H) atom at the C-1 position of the D-mannitol molecule. revvity.com While specific proprietary synthesis methods are not always fully disclosed, the general synthesis of tritiated compounds can be achieved through various chemical processes, including catalytic exchange reactions or the reduction of a suitable precursor with a tritium-containing reagent like sodium borotritide (NaB³H₄). umich.edumusechem.com For instance, a common strategy involves the reduction of a precursor molecule, where the tritium label is incorporated during the reductive amination step. umich.edu The starting material for such syntheses is often D-mannitol itself, which can be chemically modified to facilitate the labeling reaction. beilstein-journals.org

Following synthesis, ensuring the radiochemical purity of the final product is paramount for its reliable use in research. The purity of radiolabeled compounds is typically assessed using chromatographic techniques. mdpi.com Methods such as High-Performance Liquid Chromatography (HPLC) coupled with radiometric detection are standard for separating the labeled compound from any unreacted precursors or radiolabeled impurities. nih.gov The presence of impurities could lead to erroneous data, for example, by displaying different biological transport or metabolic characteristics than the tracer itself. Commercially available D-[1-3H]Mannitol is typically supplied with a high degree of radiochemical purity, often exceeding 97%. scispace.com It is commonly dissolved in a solution like an ethanol (B145695) and water mixture to ensure stability during storage. revvity.com

Below is a table summarizing the typical specifications for commercially supplied D-[1-3H]Mannitol.

PropertyValueSource
Molecular Formula C₆H₁₁³H₃O₆ revvity.comnih.gov
Molecular Weight ~186.19 g/mol nih.gov
Radioisotope Tritium (³H) revvity.com
Label Position Nominally at the C-1 position revvity.com
Specific Activity 10 - 30 Ci/mmol (370 - 1110 GBq/mmol) revvity.com
Storage Buffer Ethanol: water (9:1) revvity.com
Storage Condition -20°C revvity.com

This table is interactive. Click on the headers to sort the data.

Isotopic Labeling Rationale and Stability for In Vivo and In Vitro Applications

The choice of tritium (³H) as the isotopic label for D-mannitol is based on several key advantages. Tritium is a low-energy beta emitter, which makes it relatively safe to handle in a laboratory setting without requiring extensive shielding. mdpi.com More importantly, tritium labeling can achieve very high specific activity (the amount of radioactivity per unit mass of a compound), which is significantly greater than that achievable with Carbon-14 (¹⁴C). mdpi.com This high specific activity is crucial for studies where the tracer is administered in minute quantities to avoid perturbing the biological system under investigation, such as in receptor binding assays or permeability studies. revvity.comasm.org

The stability of the isotopic label is a critical factor for the validity of tracer studies. The label must remain attached to the parent molecule throughout the experiment to ensure that the detected radioactivity accurately reflects the location and concentration of the tracer. The C-1 position of mannitol (B672) is chosen for labeling because it is not readily susceptible to metabolic cleavage or exchange under physiological conditions. revvity.com Studies on the enzymatic oxidation of D-mannitol have shown that the C-H bonds at the C-2 and C-3 positions are more involved in the rate-determining steps of oxidation than the C-1 position. nih.govnist.gov This suggests that a tritium label at the C-1 position is less likely to be lost through metabolic processes, ensuring the stability of D-[1-3H]Mannitol as a tracer for its intended applications. nih.govnist.gov While modern labeling methodologies have greatly improved the biological stability of tritiated compounds, the potential for isotope exchange, though minimal for a C-³H bond, is a consideration in experimental design. mdpi.com

Biological Fate and Non-Metabolizable Characteristics of D-Mannitol in Research Models

D-Mannitol is characterized as a metabolically inert or non-metabolizable sugar alcohol in mammals. researchgate.netmdpi.comnih.gov When administered orally, it is poorly absorbed by the gastrointestinal tract. innovareacademics.in Following intravenous administration, D-mannitol is distributed throughout the extracellular fluid but does not readily cross cell membranes or the intact blood-brain barrier (BBB). nih.govinnovareacademics.innih.gov

Its primary route of elimination is through the kidneys. D-mannitol is freely filtered by the glomeruli and is not significantly reabsorbed or secreted by the renal tubules. mdpi.cominchem.org Consequently, approximately 80% of an administered dose is excreted unchanged in the urine within three hours. innovareacademics.in This lack of metabolic conversion is a cornerstone of its utility in research. researchgate.netsci-hub.se

Because it is not metabolized, D-[1-3H]Mannitol is widely used as a reliable marker for a variety of research applications:

Extracellular Space Marker: It is used to measure the volume of the extracellular fluid compartment. revvity.com

Paracellular Permeability: In cell culture models, such as Caco-2 cell monolayers, D-[1-3H]Mannitol is used to assess the integrity of tight junctions and measure paracellular transport. revvity.comresearchgate.netresearchgate.net

Blood-Brain Barrier Integrity: The passage of D-[1-3H]Mannitol from the blood into the brain is used to quantify disruptions in the blood-brain barrier. researchgate.netnih.gov

The following table presents research findings on the permeability of mannitol, highlighting its low passage across intact biological barriers.

Research ModelPermeability FindingConclusionSource
Mouse Brain (in vivo) Permeability-surface area (PS) product: 0.267 µl g⁻¹ min⁻¹Very low permeability across the intact blood-brain barrier. nih.gov
Human iPSC-derived Brain Endothelial Cells (in vitro) Permeability coefficient (Pₑ): 4.99 × 10⁻⁷ cm/sDemonstrates very tight barrier properties in an in vitro BBB model. nih.gov
Caco-2 Cell Monolayers (in vitro) Used as a marker for paracellular flux.Low flux rates indicate high integrity of the epithelial cell layer. researchgate.net

This table is interactive. Click on the headers to sort the data.

The consistent finding across various models is that D-mannitol, and by extension its tritiated form, serves as a dependable marker whose biological distribution is governed by physical transport processes rather than metabolic activity. mdpi.cominchem.org

Methodological Applications of D 1 3h Mannitol in Biomedical Research

In Vitro Experimental Methodologies

In vitro models provide controlled environments to investigate cellular and tissue-level transport phenomena. D-[1-3H]Mannitol is extensively used in these systems to quantify the permeability of epithelial and endothelial barriers.

Cell Culture Permeability Models Utilizing D-[1-3H]Mannitol

Cell culture models, particularly those forming confluent monolayers, are fundamental tools for studying barrier functions. D-[1-3H]Mannitol is the gold standard marker for paracellular permeability in these models. Its passage from an apical (luminal) to a basolateral compartment is measured to quantify the "leakiness" of the cell layer.

A primary example is the Caco-2 cell line, derived from human colorectal adenocarcinoma, which differentiates into a monolayer of polarized enterocytes with tight junctions resembling the intestinal barrier. nih.gov Researchers assess the integrity of this barrier by measuring the transepithelial electrical resistance (TEER) and the flux of D-[1-3H]Mannitol. nih.govresearchgate.net An increase in mannitol (B672) permeation, often expressed as the apparent permeability coefficient (Papp), signifies a disruption of the tight junctions. nih.gov

Studies have employed D-[1-3H]Mannitol to:

Evaluate the effects of substances like protein kinase C activators, which can increase paracellular permeability. nih.gov

Compare different cell culture systems, such as 3-day versus 21-day Caco-2 protocols, by correlating D-[1-3H]Mannitol permeability coefficients. corning.com

Assess the impact of various experimental conditions, like the presence or absence of calcium in the transport buffer, on barrier function. corning.com

Investigate the influence of prostaglandins (B1171923) on epithelial barrier disruption in Caco-2 monolayers. physiology.org

Similar methodologies are applied to other cell lines, such as the A549 cell line, to model the human alveolar epithelial barrier and study the effects of compounds on lung permeability. brieflands.com

Table 1: Apparent Permeability (Papp) of D-[1-3H]Mannitol in Caco-2 Cell Monolayers Under Various Conditions

Experimental ConditionCell LinePapp (x 10⁻⁶ cm/s)Key FindingReference
Control (untreated)A5494.66 ± 0.1Baseline permeability of the alveolar epithelial model. brieflands.com
Dexamethasone (DEX) TreatedA5495.35 ± 0.1DEX treatment resulted in a higher permeability coefficient compared to untreated cells. brieflands.com
ControlCaco-2~0.5 - 1.0Used as a low-permeability marker to validate assay systems. corning.comsigmaaldrich.com
Phorbol Ester (PKC Activator)Caco-2IncreasedActivation of Protein Kinase C increases paracellular permeability to mannitol. nih.gov

Isolated Organ Perfusion Systems with D-[1-3H]Mannitol Tracing

Isolated organ perfusion allows for the study of transport in a more complex, physiologically relevant system than cell culture. In these setups, an organ is surgically removed while maintaining its vascular supply, which is then perfused with an artificial medium. D-[1-3H]Mannitol is added to the perfusate to probe the integrity of biological barriers.

For instance, the isolated perfused rat intestine model is used to study intestinal permeability. core.ac.uk By adding D-[1-3H]Mannitol to the vascular or luminal perfusate, researchers can measure its movement across the mucosal barrier. This technique has been used to investigate how chemotherapy agents like irinotecan (B1672180) induce intestinal toxicity by increasing mucosal paracellular permeability. biorxiv.org In such studies, an increase in the blood-to-lumen clearance of [3H]mannitol indicates damage to the intestinal barrier. biorxiv.org This method provides a dynamic view of how external agents affect the barrier function of an entire organ segment.

Tissue Slice and Homogenate Tracer Distribution Studies

Tissue slice and homogenate techniques are employed to investigate the distribution of compounds within the tissue matrix and to differentiate between various tissue compartments. D-[1-3H]Mannitol is used as an extracellular space marker, helping to quantify the volume of this compartment and to determine if a test compound enters cells or is restricted to the extracellular fluid. revvity.com

In brain tissue research, capillary depletion analysis is a method that separates brain homogenates into a supernatant fraction (representing brain parenchyma) and a pellet fraction (enriched with cerebral capillaries). nih.gov By measuring the concentration of D-[1-3H]Mannitol alongside a test compound in these fractions, scientists can determine if the compound crosses the capillary walls into the brain parenchyma or is retained within the blood vessels. nih.gov Studies have shown that the distribution of certain drugs in the cerebrum is not significantly different from that of radiolabeled mannitol, indicating negligible transport across the blood-brain barrier. nih.gov

This tracer is also utilized in studies with isolated renal proximal tubules and renal cortical slices to characterize transport processes. marshall.edu

Ex Vivo Analytical Techniques

Ex vivo techniques involve the analysis of tissues after they have been exposed to D-[1-3H]Mannitol, either in vivo or in an in vitro system. These methods provide a snapshot of the tracer's distribution and are crucial for understanding solute transport across complex tissues.

Tissue Distribution and Localization Analysis of D-[1-3H]Mannitol

After administering D-[1-3H]Mannitol, tissues are harvested, and the amount of radioactivity is quantified, typically using liquid scintillation counting. snmjournals.orgnih.gov This provides data on the biodistribution of the tracer. For instance, comparing the accumulation of [3H]-2-F-mannitol in infected tissues versus sites of sterile inflammation can help in the development of bacteria-specific imaging tracers. snmjournals.org

Autoradiography is a powerful localization technique that visualizes the distribution of the radiotracer within a tissue slice. researchgate.net By placing a dehydrated tissue slice against X-ray film, the radiation from D-[1-3H]Mannitol exposes the film, creating an image that maps its precise location. researchgate.netphysiology.org This has been used to show the distribution of mannitol in plant pulvinar tissues and to observe its accumulation in peri-infarction brain tissue, indicating regions of blood-brain barrier damage. researchgate.netusp.br

Table 2: Research Findings from Tissue Distribution Analysis of D-[1-3H]Mannitol

Tissue/ModelTechniqueKey FindingReference
Rat BrainCapillary Depletion AnalysisDistribution of some drugs in cerebrum homogenate and parenchyma was not significantly different from D-[¹⁴C]mannitol, indicating minimal BBB crossing. nih.gov
Rat BrainDual-probe MicrodialysisAllowed for the calculation of the apparent diffusion coefficient and other dynamic tissue properties for mannitol in the striatum. researchgate.net
Murine Myositis ModelLiquid Scintillation Counting³H-2-F-mannitol accumulated 4.5-fold more in E. coli-infected tissue compared to sterile inflammation sites. snmjournals.org
Rabbit CNSLiquid Scintillation CountingThe blood-spinal cord barrier was found to be more permeable to [³H]-D-mannitol than the blood-brain barrier. nih.gov

Organ Bath Studies for Solute Transport with D-[1-3H]Mannitol

Organ bath systems, and more specifically Ussing chambers, are classic ex vivo tools for studying epithelial transport. In this setup, a sheet of epithelial tissue, such as from the rat ileum, is mounted between two chambers, creating a mucosal and a serosal side. uva.nl This allows for the precise control of the chemical environment on both sides of the tissue and the measurement of solute flux across it.

D-[1-3H]Mannitol is added to one chamber (e.g., the mucosal side), and its appearance in the opposing chamber is measured over time by sampling the medium and using liquid scintillation counting. researchgate.net This serosal-to-mucosal flux is a direct measure of paracellular permeability. researchgate.net This technique has been instrumental in demonstrating how factors like probiotics or osmotic gradients can modulate the paracellular transport pathway in the intestine. uva.nlresearchgate.net

In Vivo Experimental Designs Employing D-[1-3H]Mannitol (Animal Models)

D-[1-3H]Mannitol, a radiolabeled isomer of the sugar alcohol mannitol, serves as a crucial tool in biomedical research, particularly in animal models. revvity.com Its properties as a metabolically inert, extracellular space marker make it ideal for a variety of quantitative physiological measurements. revvity.comsnmjournals.org Researchers utilize D-[1-3H]Mannitol to probe complex biological systems, offering insights into tissue composition, barrier function, and organ clearance mechanisms.

Tracer kinetic modeling employs mathematical descriptions to quantify the movement and distribution of a tracer like D-[1-3H]Mannitol within a biological system. e-smi.euhug.ch By tracking its concentration over time in different compartments (e.g., plasma and tissue), researchers can derive key physiological parameters. D-[1-3H]Mannitol is particularly useful as it is largely confined to the extracellular space and is not significantly metabolized, simplifying the models required for analysis. revvity.comnih.gov

In neurobiological research, dual-probe microdialysis studies in rats have used D-[1-3H]Mannitol to characterize the diffusion properties of the brain's interstitial space. nih.gov By infusing the tracer through one probe and measuring its recovery at a second, researchers can model its movement. nih.gov Such experiments have determined the apparent diffusion coefficient (D), effective volume fraction (α), and clearance rate constant (κ) in the rat striatum. nih.gov These parameters provide a quantitative understanding of the tissue's geometric and dynamic properties, which are fundamental to understanding substance transport in the central nervous system (CNS). nih.gov

Similarly, integration plot analysis is used to determine the apparent influx permeability clearance (K_in) of D-[1-3H]Mannitol into tissues like the brain and retina. arvojournals.org This method involves measuring the tracer's concentration in plasma and tissue over time to calculate its rate of entry. arvojournals.org Studies in rats have shown that the K_in for D-[1-3H]Mannitol into the brain and retina is significantly lower than that of other substances like acetyl-L-carnitine, highlighting its utility as a baseline marker for passive, restricted transport across barriers like the blood-brain and blood-retinal barriers. arvojournals.org

Table 1: Kinetic Parameters of D-[1-3H]Mannitol in Rat Brain

This table summarizes key kinetic parameters determined for D-[1-3H]Mannitol in the rat brain from different experimental models.

Parameter Value Brain Region Model Research Finding
Apparent Diffusion Coefficient (D*) 2.9 x 10⁻⁶ cm²/s Striatum Dual-Probe Microdialysis Provides a measure of the effective diffusion rate in the brain's interstitial fluid. nih.gov
Effective Volume Fraction (α*) 0.30 Striatum Dual-Probe Microdialysis Represents the fraction of the tissue volume available for diffusion. nih.gov
Clearance Rate Constant (κ) 2.3 x 10⁻⁵/s Striatum Dual-Probe Microdialysis Quantifies the removal of the tracer from the extracellular space via cellular uptake and microcirculation. nih.gov
Apparent Influx Clearance (K_in) 0.17 ± 0.02 µL/(min·g brain) Cerebrum Integration Plot Analysis Measures the rate of unidirectional transfer from blood to brain tissue. arvojournals.org
Vascular Volume (V_V) ~0.01 mL/g Cortex In Situ Brain Perfusion Indicates the volume of the brain's vasculature, confirming barrier integrity in control animals. bauerhartzlab.org

The integrity of biological barriers, such as the blood-brain barrier (BBB) and blood-spinal cord barrier (BSCB), is critical for maintaining homeostasis within the central nervous system. biorxiv.org D-[1-3H]Mannitol is an established tracer for quantitatively assessing the permeability of these barriers. nih.govnih.gov Due to its low intrinsic permeability, any significant increase in its passage from the blood into the CNS parenchyma is indicative of barrier disruption. nih.govnih.gov

In a rabbit model, the kinetic transfer constant (K_D) of D-[1-3H]Mannitol from blood into various CNS regions was calculated to establish baseline permeability. nih.gov The study found that the BSCB was significantly more permeable to the tracer than the BBB. nih.gov In models of neurological disease, this method allows for precise quantification of barrier breakdown. For instance, in guinea pigs with experimental allergic encephalomyelitis (EAE), a model for multiple sclerosis, the unidirectional transfer of D-[1-3H]Mannitol was significantly increased in the hippocampus, indicating localized barrier damage. nih.gov

Studies in mouse models of brain tumors have also employed D-[1-3H]Mannitol to track BBB integrity during tumor progression. nih.gov These experiments demonstrated a twofold increase in the tracer's permeability in the tumor-bearing hemisphere by day 15 post-injection, confirming that barrier integrity is compromised at later stages of tumor development. nih.gov Similarly, in a mouse model of transient global cerebral ischemia, D-[1-3H]Mannitol was used to show that hyperosmolar agents can exacerbate BBB permeability and increase extravasation during reperfusion. frontiersin.org

Table 2: D-[1-3H]Mannitol Permeability in Animal Models of CNS Pathology

This table presents findings on the use of D-[1-3H]Mannitol to assess barrier integrity in various disease models.

Animal Model Condition CNS Region Key Finding Citation
Rabbit Normal Brain & Spinal Cord The blood-spinal cord barrier is inherently more permeable to D-[1-3H]Mannitol than the blood-brain barrier. nih.gov
Guinea Pig Experimental Allergic Encephalomyelitis (EAE) Hippocampus Markedly augmented unidirectional transfer of the tracer, indicating increased barrier permeability. nih.gov
Mouse Lewis Lung Carcinoma Brain Tumor Tumor-bearing Hemisphere Twofold increase in D-[1-3H]Mannitol permeability at day 15 post-tumor cell injection. nih.gov
Mouse Transient Global Cerebral Ischemia Ischemic Brain Enhanced BBB permeability and extravasation observed during reperfusion. frontiersin.org

The glomerular filtration rate (GFR) is the primary indicator of kidney function. gu.seiris-kidney.com In research models, an accurate GFR measurement is essential for studying renal physiology and pathophysiology. Mannitol is considered a suitable marker for GFR because it is freely filtered by the glomerulus and is not reabsorbed or secreted by the renal tubules. gu.se The use of D-[1-3H]Mannitol allows for highly sensitive detection, making it a valuable tool in animal studies.

The clearance of mannitol from the plasma provides a direct measure of GFR. gu.senih.gov This method has been validated against gold-standard markers like 51Cr-EDTA. nih.govresearchgate.net Studies comparing the plasma clearance of mannitol to that of 51Cr-EDTA have found a good agreement between the two methods, supporting the use of mannitol as a reliable alternative for assessing GFR in research settings. nih.govresearchgate.net The development of sensitive analytical methods like liquid chromatography-tandem mass spectrometry further enhances the accuracy of mannitol-based GFR measurements. gu.se

Table 3: Glomerular Filtration Parameters in Rats Using Mannitol

This table highlights key findings from studies using mannitol to assess renal function in hydropenic Munich-Wistar rats.

Parameter Control (Hydropenia) After Mannitol Infusion Key Finding Citation
Superficial Nephron GFR (sngfr) 32.0 ± 0.9 nl/min/g kidney wt 42.0 ± 1.6 nl/min/g kidney wt Mannitol significantly increases the single nephron filtration rate. nih.govnih.gov
Effective Filtration Pressure (EFP) 4.2 ± 1.1 mm Hg 12.8 ± 0.5 mm Hg The rise in sngfr is driven by a large increase in the net pressure driving filtration. nih.govnih.gov
Total Glomerular Permeability (LpA) ≥ 0.099 nl/s/g/mm Hg 0.065 nl/s/g/mm Hg Mannitol infusion led to a state of filtration disequilibrium, allowing for accurate calculation of LpA, which was found to be lower than the minimum estimate in the hydropenic state. nih.govnih.gov

Investigations into Biological Barrier Permeability with D 1 3h Mannitol

Blood-Brain Barrier (BBB) Permeability Studies

The blood-brain barrier (BBB) is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. D-[1-3H]Mannitol is extensively used to assess the integrity of this barrier.

Methodological Approaches for D-[1-3H]Mannitol Assessment of BBB Integrity

A variety of in vivo and in vitro techniques utilize D-[1-3H]Mannitol to evaluate the integrity of the BBB.

In Situ Brain Perfusion: This is a widely used in vivo technique where the vascular supply to the brain of an anesthetized animal is isolated and perfused with a controlled solution containing D-[1-3H]Mannitol. After a set period, the brain tissue is analyzed to determine the amount of radiotracer that has crossed the BBB. The brain uptake clearance (Kin) or the permeability-surface area (PS) product can be calculated, providing a quantitative measure of BBB permeability. This method allows for the precise control of the composition and pressure of the perfusate. researchgate.net

Intravenous Injection: In this common in vivo method, D-[1-3H]Mannitol is administered intravenously. At various time points after injection, blood and brain tissue samples are collected. The concentration of the radiotracer in both plasma and brain parenchyma is measured. The ratio of brain to plasma concentration, often corrected for the vascular space within the brain tissue, is used to calculate the volume of distribution or a brain uptake index. This approach is valuable for studying BBB permeability under more physiological conditions.

Microdialysis: This advanced in vivo technique involves the implantation of a microdialysis probe into a specific brain region. reprocell.com D-[1-3H]Mannitol can be introduced into the brain's extracellular fluid via the probe, and its disappearance rate is monitored, reflecting its clearance across the BBB into the bloodstream. Conversely, it can be administered systemically, and its appearance in the dialysate is measured to quantify its entry into the brain. Dual-probe microdialysis has been used to study the interstitial diffusion and clearance of [3H]mannitol in the rat striatum, yielding an apparent diffusion coefficient (D*) of 2.9 x 10-6 cm2/s and a clearance rate constant (κ) of 2.3 x 10-5/s. reprocell.com

In Vitro Models: Cell culture models that mimic the BBB are also employed. These typically consist of a monolayer of brain endothelial cells grown on a porous membrane support, separating two fluid-filled compartments (a "luminal" and an "abluminal" side). D-[1-3H]Mannitol is added to the luminal compartment, and its appearance in the abluminal compartment over time is measured to determine the permeability coefficient. unc.edu These models are useful for high-throughput screening and mechanistic studies.

Physiological and Pharmacological Modulators of D-[1-3H]Mannitol BBB Permeability

The permeability of the BBB to D-[1-3H]Mannitol can be influenced by various physiological and pharmacological factors, which are often studied to understand the mechanisms of BBB regulation.

Hyperosmolar Agents: One of the most well-documented methods for transiently increasing BBB permeability is the administration of hyperosmolar solutions, such as concentrated mannitol (B672) itself. nih.gov When infused into the carotid artery, the hypertonic solution causes endothelial cells to shrink, which temporarily opens the tight junctions between them. This osmotic disruption allows substances that would normally be excluded, including D-[1-3H]Mannitol, to enter the brain parenchyma. This principle is used experimentally to study the consequences of increased BBB permeability and to facilitate drug delivery to the brain. nih.govdntb.gov.ua

Hypercapnia: Elevated levels of carbon dioxide in the blood (hypercapnia) can lead to vasodilation and have been shown to subtly increase BBB permeability. Studies using animal models have demonstrated that hypercapnia can enhance the transport of small molecules like D-[1-3H]Mannitol across the BBB. While hypercapnia alone may not cause gross disruption, it can exacerbate BBB damage in the context of other insults like hypoxemia. nih.gov

Inflammatory Mediators: Pro-inflammatory molecules, such as bradykinin (B550075) and other kinin analogs, can modulate BBB permeability. gdx.net These substances can interact with receptors on the brain's endothelial cells, triggering signaling cascades that lead to the relaxation of tight junctions. The effect of these mediators on BBB integrity can be quantified by measuring the increased passage of D-[1-3H]Mannitol.

Pathological Conditions Affecting D-[1-3H]Mannitol Transport Across the BBB

Numerous neurological diseases are associated with a breakdown of the BBB. D-[1-3H]Mannitol is a valuable tool for quantifying the extent of this damage.

Cerebral Ischemia and Stroke: During an ischemic stroke, the lack of blood flow and oxygen leads to a cascade of events that damage the BBB. nih.govelsevierpure.com Studies in animal models of stroke have consistently shown a significant increase in the permeability of the BBB to D-[1-3H]Mannitol. This leakage contributes to the formation of cerebral edema and further neuronal damage. For example, in a mouse model of transient global cerebral ischemia, mannitol administration significantly increased the extravasation of vascular tracers compared to control ischemic animals, demonstrating an exacerbation of BBB breakdown. nih.govnih.gov

Traumatic Brain Injury (TBI): Mechanical injury to the brain can cause immediate and prolonged disruption of the BBB. researchgate.netnih.gov The use of D-[1-3H]Mannitol allows researchers to quantify the extent and duration of the barrier opening following TBI. This increased permeability is a key factor in the secondary injury cascade, leading to inflammation and edema. nih.gov

Alzheimer's Disease: There is growing evidence that BBB dysfunction is an early feature of Alzheimer's disease. nih.govnih.govresearchgate.net Studies in both patients and animal models have suggested that a compromised BBB may allow neurotoxic substances from the blood to enter the brain and may also impair the clearance of amyloid-beta from the brain. D-[1-3H]Mannitol can be used to assess the subtle changes in BBB permeability that may occur in the early stages of the disease. nih.gov

The table below summarizes findings from studies on pathological conditions affecting BBB permeability, where mannitol was used as a marker.

Pathological ConditionAnimal ModelKey FindingReference(s)
Transient Global Cerebral Ischemia MouseMannitol-induced BBB opening exacerbated extravasation of tracers during reperfusion. nih.govnih.gov
Chronic Stroke RatBBB permeation with mannitol facilitated the therapeutic effects of transplanted stem cells. elsevierpure.com
Traumatic Brain Injury GeneralTBI leads to both immediate and long-term increases in BBB permeability. researchgate.netnih.gov
Alzheimer's Disease Human/RatBBB breakdown is observed in Alzheimer's disease, potentially contributing to pathology. nih.govnih.gov

Intestinal Barrier Permeability Investigations

The intestinal barrier separates the gut lumen from the internal environment of the body. It allows for the absorption of nutrients while restricting the passage of harmful substances, such as toxins and pathogens. D-[1-3H]Mannitol is a standard marker for assessing the integrity of this barrier, particularly the paracellular pathway through tight junctions.

Methodologies for D-[1-3H]Mannitol Evaluation of Intestinal Mucosal Integrity

Similar to BBB studies, both in vivo and ex vivo methods are used to measure intestinal permeability with D-[1-3H]Mannitol.

Oral Administration and Urinary Excretion: This is the most common and non-invasive method used in both human and animal studies. nih.govnih.gov A solution containing D-[1-3H]Mannitol, often in combination with a larger molecule like lactulose (B1674317) or cellobiose, is ingested by the subject. nih.govnih.govnih.gov Urine is then collected over a specific period (e.g., 5-6 hours). Since mannitol is poorly absorbed and not metabolized, the amount excreted in the urine reflects the amount that has passed through the intestinal barrier. nih.gov The percentage of the ingested dose recovered in the urine provides a measure of transcellular and paracellular permeability. The ratio of the larger sugar to mannitol in the urine is often used as an index of "leakiness" through the paracellular pathway. nih.gov

In Situ Single-Pass Intestinal Perfusion: This technique, used in animal models, involves perfusing a surgically isolated segment of the intestine with a solution containing D-[1-3H]Mannitol. nih.goveurekaselect.com The disappearance of the radiotracer from the perfusate is measured to calculate the permeability coefficient of that specific intestinal segment (e.g., jejunum, ileum, or colon). This method allows for the study of regional differences in intestinal permeability. nih.gov

Ussing Chambers: This ex vivo method uses freshly excised intestinal tissue mounted between two chambers. nih.govnih.govresearchgate.net D-[1-3H]Mannitol is added to the mucosal side, and its flux to the serosal side is measured over time. This technique allows for the direct measurement of tissue permeability under controlled conditions, free from systemic influences like blood flow and motility. It also enables the simultaneous measurement of electrophysiological properties, such as transepithelial electrical resistance (TEER), which is another indicator of barrier integrity. nih.gov

Dietary and Microbiome Influences on D-[1-3H]Mannitol Intestinal Permeability

The permeability of the intestinal barrier is dynamically influenced by dietary components and the vast community of microorganisms residing in the gut.

Dietary Factors:

Dietary Fiber and Prebiotics: Certain dietary fibers and prebiotics can positively influence intestinal barrier function. unc.edunih.gov Fermentation of these substances by gut bacteria produces short-chain fatty acids (SCFAs), such as butyrate, which is a primary energy source for colonocytes and has been shown to enhance barrier integrity by upregulating the expression of tight junction proteins. mdpi.com

Vitamins and Minerals: Nutrients like vitamin D and zinc are known to play a role in maintaining the intestinal barrier. nih.govfrontiersin.org Vitamin D can enhance the expression of tight junction proteins, while zinc deficiency has been shown to increase intestinal permeability. nih.govfrontiersin.org

High-Fat and High-Fructose Diets: Conversely, diets high in certain fats and simple sugars like fructose (B13574) have been associated with increased intestinal permeability. nih.gov These diets can alter the gut microbiota composition and promote low-grade inflammation, leading to a compromised barrier. nih.govnih.gov

Microbiome Influences:

Gut Microbiota Composition: The composition of the gut microbiota is a critical regulator of intestinal permeability. frontiersin.orgnih.gov A balanced and diverse microbiota helps to maintain a healthy barrier. Dysbiosis, an imbalance in the gut microbial community, is often associated with increased intestinal permeability, or "leaky gut". frontiersin.org

Microbial Metabolites: As mentioned, SCFAs produced by bacterial fermentation of fiber are key metabolites that strengthen the barrier. nih.gov Conversely, certain microbial products, like lipopolysaccharide (LPS) from Gram-negative bacteria, can promote inflammation and increase permeability if the barrier is compromised. nih.gov Studies using probiotics have shown that specific bacterial strains can improve intestinal barrier function, an effect that can be quantified by a decrease in D-[1-3H]Mannitol permeability. researchgate.net

The table below provides a summary of research findings on dietary and microbiome influences on intestinal permeability as measured by mannitol.

Influencing FactorEffect on Intestinal PermeabilityMechanism/ObservationReference(s)
Dietary Fiber/Prebiotics DecreaseProduction of SCFAs, enhancement of tight junctions. unc.edunih.gov
Probiotics (e.g., Enterococcus faecium) Variable/DecreaseCan improve intestinal villi structure and mucosal barrier. researchgate.net
High-Fructose Diet IncreaseAssociated with endotoxemia and altered permeability. nih.gov
Vitamin D DecreaseEnhances expression of tight junction proteins. nih.govfrontiersin.org
Zinc Deficiency IncreaseReduces transepithelial electrical resistance and alters tight junction proteins. frontiersin.org
Gut Microbiota (General) ModulationA balanced microbiota maintains barrier integrity; dysbiosis is linked to increased permeability. frontiersin.orgnih.gov

Disease States and Their Impact on D-[1-3H]Mannitol Intestinal Transport

The intestinal barrier's integrity is crucial for preventing the passage of harmful substances from the gut into the bloodstream. scielo.br D-[1-3H]Mannitol is a key tool for assessing this barrier, as its transport is indicative of the health of the mucosal surface. In healthy individuals, the small intestine absorbs a certain amount of mannitol, which is then excreted in the urine. scielo.brsigmaaldrich.com However, various disease states can alter this process, providing insights into their pathophysiology.

Studies comparing patients with Crohn's disease, celiac disease, and healthy controls have shown significant differences in intestinal permeability. scielo.brsigmaaldrich.com In patients with Crohn's disease in remission, urinary mannitol excretion was found to be similar to that of healthy controls. Conversely, patients with celiac disease, even after a year on a gluten-free diet, exhibited significantly lower urinary mannitol excretion. scielo.brsigmaaldrich.com This reduction in mannitol absorption is often associated with villous atrophy, a common feature of celiac disease, which reduces the surface area available for absorption. scielo.br

In the context of type 1 diabetes, research indicates that abnormal intestinal permeability may precede the clinical onset of the disease. direct-ms.org Studies involving subjects at different stages of type 1 diabetes (preclinical, new-onset, and long-term) showed that mannitol excretion was similar to that of healthy controls. direct-ms.org This suggests that the absorptive capacity of the intestinal surface mucosa for small molecules like mannitol remains intact. However, the permeability to larger molecules like lactulose was increased, indicating damage to the paracellular pathway (the junctions between cells). direct-ms.org

Children with diarrheal diseases also show altered intestinal permeability, as evidenced by an increased lactulose/mannitol ratio in their urine compared to healthy children. nih.gov The transport of mannitol across the intestinal barrier is understood to occur via passive diffusion and solvent drag, with solvent drag (the entrainment of solutes by water flow) accounting for a significant portion of its total permeability. nih.gov

Table 1: Urinary Mannitol Excretion in Various Disease States

ConditionUrinary Mannitol Excretion (% of ingested dose)Comparison to Healthy ControlsReference
Healthy Controls~21%Baseline scielo.brsigmaaldrich.com
Crohn's Disease (in remission)~21%No significant difference scielo.brsigmaaldrich.com
Celiac Disease (treated)~10.9%Significantly lower scielo.brsigmaaldrich.com
Type 1 Diabetes (all stages)Not significantly differentNo significant difference direct-ms.org

Permeability Across Other Biological Barriers

Beyond the intestine, D-[1-3H]Mannitol serves as a valuable tracer for quantifying the permeability of other critical biological barriers. Its low molecular weight and hydrophilic nature make it a suitable marker for assessing barrier integrity. nih.gov

D-[1-3H]Mannitol Studies on Blood-Retinal Barrier Dynamics

The blood-retinal barrier (BRB) is essential for maintaining the eye's homeostasis by restricting the passage of substances from the bloodstream into the retina. nih.gov Breakdown of the BRB is a hallmark of several visually debilitating diseases, including diabetic retinopathy and ischemic retinopathies. nih.govnih.gov The quantitative assessment of BRB breakdown is crucial for understanding disease mechanisms and evaluating potential treatments. nih.gov

D-[1-3H]Mannitol is widely used in experimental models for this purpose. nih.govnih.gov In a typical assay, mice are injected with [3H]mannitol, and after a set period, the radioactivity in the retina is measured and compared to that in a tissue without a barrier, like the lung. nih.govnih.gov This ratio provides a quantitative measure of BRB permeability. nih.gov

Research using this method in a mouse model of retinal ischemia-reperfusion injury has demonstrated that myeloid cells (microglia and macrophages) play a pivotal role in BRB breakdown. nih.gov Depletion of these cells was shown to suppress the increase in BRB permeability following ischemic injury. nih.gov This was associated with a reduction in the expression of inflammatory molecules and proteins that regulate vascular permeability. nih.gov Such studies highlight the utility of D-[1-3H]Mannitol in elucidating the cellular and molecular events that lead to BRB dysfunction in ocular diseases. nih.gov

Assessment of D-[1-3H]Mannitol Permeability in Placental Barrier Research

The placental barrier regulates the exchange of substances between the mother and the developing fetus. nih.gov Understanding its permeability is vital for assessing fetal health and the potential for maternal-fetal transfer of various compounds. Studies have used D-[1-3H]Mannitol to measure the in vivo permeability of the human placenta at term. nih.gov

In one study, steady-state maternal serum concentrations of mannitol were achieved through infusion before delivery by Caesarean section. nih.gov The net accumulation of mannitol in the fetus was then determined by measuring its subsequent excretion in the neonate's urine. nih.gov From this data, the transplacental clearance—a measure of the placenta's efficiency in transferring a substance—was calculated. The clearance for mannitol was found to be significantly higher than that for the larger molecule, inulin (B196767). nih.gov In vitro studies using perfused human placental cotyledons have also shown that D-mannitol crosses the placenta via simple diffusion, with transfer rates similar to those of L-glucose. nih.gov

Table 2: Transplacental Clearance of Mannitol

CompoundTransplacental Clearance (ml min⁻¹)Reference
Mannitol7.3 ± 0.8 nih.gov
Inulin0.86 ± 0.1 nih.gov

D-[1-3H]Mannitol as a Probe for Skin Barrier Integrity

The outermost layer of the skin, the stratum corneum, forms a formidable barrier against the external environment. nih.gov D-[1-3H]Mannitol is used as a model hydrophilic compound to investigate the integrity of this barrier and the pathways through which substances can penetrate it. nih.govscilit.com Research suggests that mannitol primarily penetrates the skin via a polar route, likely through aqueous pores or pathways within the protein-rich corneocytes. nih.govscilit.comnih.gov

The permeability of the skin to mannitol can be significantly altered by various chemical agents. Penetration enhancers such as 2-pyrrolidone and N-methylpyrrolidone can increase the permeation of both polar and non-polar compounds. nih.gov Other substances, like propylene (B89431) glycol combined with decylmethylsulphoxide, preferentially enhance the polar route, thereby increasing mannitol's passage. nih.gov

Conversely, agents that disrupt the protein structure of the stratum corneum also affect barrier function. For example, the reducing agent dithiothreitol (B142953) (DTT) has been shown to increase mannitol permeation in a concentration-dependent manner. nih.gov This effect is linked to alterations in the protein conformation within the corneocytes, indicating that the integrity of these cells is a key contributor to the skin's barrier function for polar solutes. nih.gov D-[3H]Mannitol is therefore a valuable tool for assessing the integrity of the skin barrier and for screening the effects of chemicals on skin permeability. researchgate.net

Extracellular Space and Fluid Volume Quantification Using D 1 3h Mannitol

Theoretical Underpinnings of Extracellular Space Determination with D-[1-3H]Mannitol

The use of D-[1-3H]Mannitol as a marker for the extracellular space (ECS) is grounded in several key theoretical principles. Mannitol (B672) is a six-carbon sugar alcohol that is biologically inert and not significantly metabolized in the body. nih.gov When introduced into the circulation, it distributes from the plasma into the interstitial fluid, which together constitute the ECF. nih.govnih.gov The fundamental assumption is that mannitol does not readily cross cell membranes, and therefore its volume of distribution is equivalent to the volume of the ECF. nih.gov

The radiolabeling of mannitol with tritium (B154650) ([3H]) allows for highly sensitive and quantitative detection of the compound in biological samples. The low-energy beta radiation emitted by tritium can be accurately measured using liquid scintillation counting, enabling the determination of D-[1-3H]Mannitol concentration in plasma and tissue samples.

The calculation of the extracellular fluid volume is based on the dilution principle. After the administration of a known amount of D-[1-3H]Mannitol, and once it has reached equilibrium within the ECF, the volume of distribution can be calculated by dividing the total amount of the tracer in the body by its concentration in the plasma. scispace.com This relationship is expressed by the formula:

ECF Volume = (Total amount of D-[1-3H]Mannitol administered - Amount excreted) / Plasma concentration of D-[1-3H]Mannitol at equilibrium

A critical aspect of the theoretical framework is the osmotic effect of mannitol. As an osmotically active solute, mannitol can induce shifts of water from the intracellular to the extracellular compartment. nih.gov This effect is particularly pronounced at higher concentrations and must be considered when interpreting the results, as it can transiently alter the very fluid volumes being measured. nih.gov However, for tracer studies using low concentrations of D-[1-3H]Mannitol, this osmotic effect is generally negligible.

Practical Methodologies for D-[1-3H]Mannitol Application in Volume Measurement

The practical application of D-[1-3H]Mannitol for ECF volume measurement involves a series of steps to ensure accurate and reproducible results. These methodologies are adapted based on the specific research question and the biological system under investigation, ranging from whole-body ECF volume to the ECS of specific tissues.

A common approach involves the intravenous administration of a precisely known quantity of D-[1-3H]Mannitol. Following administration, a period is allowed for the tracer to equilibrate throughout the ECF. The duration of this equilibration period is critical and is determined experimentally for the specific tissue or organism being studied; typically, equilibrium is reached within minutes to a few hours. nih.gov

During and after the equilibration period, blood samples are collected periodically to determine the plasma concentration of D-[1-3H]Mannitol. scispace.com For tissue-specific measurements, the tissue of interest is harvested at the end of the experiment. The concentration of the radiotracer in both plasma and tissue homogenates is then measured using liquid scintillation counting. nih.gov

The calculation of the tissue extracellular space, often expressed as the "mannitol space," is determined by the ratio of the tracer's concentration in the tissue to its concentration in the plasma at equilibrium. This can be represented by the following equation:

Extracellular Space (% of tissue volume) = (D-[1-3H]Mannitol concentration per gram of tissue / D-[1-3H]Mannitol concentration per milliliter of plasma) x 100

To account for the tracer present in the vascular compartment of the tissue, a vascular marker, such as radiolabeled albumin or dextran, is often co-administered. The volume of the vascular space is then subtracted from the total mannitol space to yield the volume of the interstitial fluid.

StepProcedureRationale
1. Tracer Administration A known amount of D-[1-3H]Mannitol is administered, typically intravenously.To introduce the marker into the circulatory system for distribution into the ECF.
2. Equilibration Period A specific time is allowed for the tracer to distribute throughout the ECF.To ensure a stable and uniform concentration of the tracer in the ECF.
3. Sample Collection Blood samples are collected at various time points. Tissues are harvested at the end of the experiment.To measure the concentration of the tracer in plasma and the tissue of interest.
4. Sample Processing Plasma is separated from blood. Tissues are homogenized.To prepare the samples for radioactivity measurement.
5. Radioactivity Measurement The amount of [3H] is quantified in plasma and tissue samples using a liquid scintillation counter.To determine the concentration of D-[1-3H]Mannitol.
6. Calculation The volume of distribution (ECF volume) or the tissue extracellular space is calculated using the dilution principle.To quantify the extracellular volume based on the tracer's distribution.

Regional and Tissue-Specific Extracellular Volume Assessments Using D-[1-3H]Mannitol

D-[1-3H]Mannitol is a versatile tool for assessing extracellular volume in a variety of tissues and regions, providing insights into the unique physiological characteristics of different organs. One of the key areas of investigation is the central nervous system, where the blood-brain barrier (BBB) plays a critical role in regulating the passage of substances from the blood into the brain's extracellular space.

In a healthy brain, the BBB is largely impermeable to mannitol, and its volume of distribution is therefore very small. However, in pathological conditions such as brain tumors or following osmotic disruption of the BBB, the permeability to mannitol increases. nih.gov The use of D-[1-3H]Mannitol, in conjunction with a vascular marker, allows for the quantification of this increased permeability and the assessment of the brain's extracellular space. Studies have shown regional variations in the permeability of the BBB to small molecules like sucrose, which has a similar molecular weight to mannitol, following hyperosmolar disruption. nih.gov For instance, the cortex and midbrain may exhibit higher permeability compared to the cerebellum and brainstem. nih.gov

The application of D-[1-3H]Mannitol extends to other tissues as well. For example, in muscle, kidney, and skin, the tracer can be used to determine the volume of the interstitial fluid, providing valuable information in studies of edema, fibrosis, and other conditions that affect the extracellular matrix.

TissueTypical Extracellular Space (% of tissue weight)Physiological Significance
Brain (intact BBB) 1-3%Reflects the tight regulation of the brain microenvironment.
Brain (disrupted BBB) Variable (increases with permeability)Indicates a breakdown of the barrier, often associated with pathology.
Skeletal Muscle 15-20%Important for nutrient and waste exchange for muscle fibers.
Kidney (Cortex) 20-25%Facilitates filtration, reabsorption, and secretion processes.
Skin (Dermis) 40-50%Provides structural support and houses vasculature and nerves.

Note: These values are approximate and can vary depending on the specific physiological state and the methodology used.

Dynamic Alterations in Extracellular Fluid Volume and D-[1-3H]Mannitol Distribution

The distribution of D-[1-3H]Mannitol can be monitored over time to study dynamic changes in extracellular fluid volume. These alterations can occur in response to various physiological stimuli or pathological insults.

For example, the administration of hypertonic solutions, including concentrated unlabeled mannitol, leads to a rapid shift of water from the intracellular to the extracellular compartment, thereby expanding the ECF volume. nih.gov By measuring the distribution of tracer amounts of D-[1-3H]Mannitol before and after such an intervention, the magnitude and time course of this fluid shift can be quantified.

In conditions such as dehydration or hemorrhage, the ECF volume contracts. This would be reflected in a higher plasma concentration of a given dose of D-[1-3H]Mannitol after equilibration, indicating a smaller volume of distribution. Conversely, in fluid overload states, the ECF expands, leading to a greater dilution of the tracer and a lower plasma concentration.

Studies investigating cerebral edema have utilized mannitol to reduce intracranial pressure. nih.gov While the primary mechanism is thought to be a reduction in brain water content, the dynamic distribution of D-[1-3H]Mannitol can help elucidate the complex fluid shifts that occur between the brain parenchyma, cerebrospinal fluid, and the vascular compartment. nih.gov The time course of D-[1-3H]Mannitol distribution can provide insights into the rate of fluid movement across the BBB and the subsequent resolution of edema.

By employing kinetic modeling, the rates of D-[1-3H]Mannitol influx and efflux from specific tissues can be determined, offering a more detailed understanding of the dynamic processes governing extracellular fluid homeostasis.

Renal Physiology and Glomerular Filtration Rate Research Utilizing D 1 3h Mannitol

Principles of D-[1-3H]Mannitol Renal Clearance as a GFR Marker

The utility of D-[1-3H]Mannitol as a GFR marker is grounded in the principle of renal clearance. Renal clearance of a substance is the theoretical volume of plasma from which that substance is completely removed by the kidneys per unit of time. For a molecule like mannitol (B672) that is exclusively eliminated from the bloodstream by glomerular filtration, its renal clearance rate is equivalent to the GFR. drugs.com

The key characteristics of mannitol that underpin this principle are:

Free Filtration: Mannitol is a small molecule that is not bound to plasma proteins and is therefore freely filtered across the glomerular capillaries. gu.se

No Tubular Reabsorption or Secretion: Once filtered into the tubular fluid, mannitol is not reabsorbed back into the bloodstream or actively secreted by the tubular cells. gu.sedrugs.com

Biological Inertness: It is not metabolized by the body, ensuring that its rate of disappearance from the plasma is solely attributable to renal excretion. gu.se

The incorporation of a tritium (B154650) ([³H]) label into the mannitol molecule does not alter these physiological properties. It serves as a tracer, enabling researchers to accurately measure the concentration of D-[1-3H]Mannitol in plasma and/or urine. By measuring the rate at which the kidneys clear this labeled compound from the plasma, a precise calculation of the GFR can be achieved.

Experimental Protocols for D-[1-3H]Mannitol GFR Determination in Research Models

In research models, GFR determination using D-[1-3H]Mannitol typically involves one of two primary methods: the constant infusion method or the plasma clearance method following a single bolus injection. drugs.comnih.gov The latter is often preferred for its relative simplicity and reduced procedural burden on the experimental subject. researchgate.net

A typical plasma clearance protocol involves the following steps:

Administration: A precisely known amount of D-[1-3H]Mannitol is administered intravenously, either as a rapid bolus or a short infusion. researchgate.netnih.gov

Blood Sampling: A series of timed blood samples are collected. The sampling schedule is crucial for accurately characterizing the tracer's disappearance from the circulation. For instance, samples may be collected at multiple time points over several hours post-injection. researchgate.netnih.gov

Sample Processing and Analysis: Plasma is separated from the blood samples. The concentration of D-[1-3H]Mannitol in each plasma sample is then quantified using liquid scintillation counting, which detects the beta decay of the tritium isotope.

GFR Calculation: The GFR is calculated from the plasma clearance of the tracer. This is determined by analyzing the plasma concentration decay curve. The data are often fitted to a two-compartment pharmacokinetic model to calculate the total body clearance, which, for mannitol, is equivalent to the GFR. The fundamental formula for clearance (Clearance = [Urine Concentration × Urine Volume] / Plasma Concentration) underpins these calculations, though plasma clearance methods circumvent the need for often difficult and inaccurate urine collection in animal models. drugs.com

Studies have refined these protocols to optimize accuracy. For example, research comparing mannitol clearance to the reference marker 51Cr-EDTA found the best agreement when three or four plasma samples were obtained, with sampling starting 60 minutes after the injection. researchgate.netnih.gov

Comparative Analysis of D-[1-3H]Mannitol with Alternative GFR Reference Tracers

The validity of D-[1-3H]Mannitol as a GFR marker is established by comparing its clearance with that of other well-accepted reference tracers.

Inulin (B196767): Historically considered the "gold standard" for GFR measurement, inulin meets all the ideal criteria. revistanefrologia.com However, the analytical methods for inulin are complex and cumbersome, limiting its routine use. revistanefrologia.comnih.gov Studies comparing mannitol and inulin clearance have shown a close correlation, confirming mannitol's suitability as a reliable alternative. nih.gov

51Cr-EDTA: This radiolabeled tracer is a widely used reference method in Europe for GFR measurement. researchgate.net Multiple studies have demonstrated a strong agreement between mannitol clearance and 51Cr-EDTA clearance. One such study in 41 patients with varying renal function reported a high correlation, with correlation coefficients (r) ranging from 0.83 to 0.90 depending on the sampling protocol. researchgate.net

Iohexol (B1672079): A non-radioactive iodinated contrast agent, iohexol is increasingly favored as a safe, reliable, and practical GFR marker. amegroups.orgnih.gov Its clearance shows excellent agreement with inulin clearance. nih.gov Recent research has directly compared mannitol clearance with iohexol clearance in both critically ill and outpatient settings, finding that mannitol performed well, showing good agreement and accuracy. gu.se

The table below summarizes the comparative performance of mannitol against other GFR markers based on findings from various research studies.

Alternative TracerKey Findings of Comparison with MannitolReference
InulinRenal and extrarenal clearances are comparable, validating mannitol as a GFR marker. nih.gov
51Cr-EDTAGood agreement and high correlation (r = 0.83-0.90) observed. Mean plasma clearance for 51Cr-EDTA was 59.7 ± 18.8 ml/min, while for mannitol it ranged from 57.0 ± 20.1 to 61.1 ± 16.7 ml/min. gu.seresearchgate.netnih.gov
IohexolMannitol clearance shows good agreement and accuracy when compared to iohexol clearance, even in critically ill patients. gu.se
IothalamateBoth are used as alternatives to inulin; iothalamate has a slightly higher extra-renal clearance compared to other markers like iohexol. nih.gov

Cellular and Subcellular Transport Mechanisms of D 1 3h Mannitol

Characterization of D-[1-3H]Mannitol Cellular Uptake Mechanisms (Passive vs. Facilitated)

The uptake of D-[1-3H]Mannitol into or across a layer of cells is predominantly characterized by passive transport mechanisms. This movement does not require the cell to expend metabolic energy and occurs down a concentration gradient. longdom.org The specific type of passive transport depends on the pathway taken.

Passive Diffusion: For a molecule to cross the cell membrane (transcellular transport) via simple passive diffusion, it must dissolve in the phospholipid bilayer and move across. nih.gov However, D-[1-3H]Mannitol is a hydrophilic molecule, which limits its ability to freely diffuse across the hydrophobic lipid interior of the cell membrane. nih.gov Consequently, its direct uptake into the cell cytoplasm via this route is significantly restricted.

Facilitated Diffusion: This form of passive transport involves membrane proteins, such as channel or carrier proteins, to move molecules across the membrane that cannot easily do so on their own. longdom.orgnih.govwikipedia.org While facilitated diffusion allows for the transport of polar molecules, there is limited evidence in mammalian cell studies for a specific facilitated diffusion transporter dedicated to mannitol (B672). Research indicates that in certain contexts, such as high glucose concentrations, the passive absorption of mannitol can be enhanced, though this is believed to occur via the paracellular route rather than a facilitated transcellular mechanism. nih.gov In contrast, specific transport systems have been identified in bacteria; for instance, some bacteria utilize a mannitol-specific phosphotransferase system (PTS) to actively transport and phosphorylate mannitol as it enters the cell. nih.gov

The primary mechanism by which D-[1-3H]Mannitol crosses epithelial and endothelial barriers is paracellular transport , a form of passive diffusion that occurs through the junctions between adjacent cells. nih.govnih.gov Because its transcellular movement is very low, its appearance on the other side of a cellular monolayer is an excellent indicator of the permeability of these intercellular junctions.

Table 1: Comparison of Cellular Uptake Mechanisms for D-[1-3H]Mannitol

Transport MechanismInvolvement of Membrane ProteinEnergy RequirementRelevance to D-[1-3H]Mannitol
Simple Passive Diffusion NoNoVery low due to the molecule's hydrophilicity.
Facilitated Diffusion Yes (Carrier/Channel Proteins)NoNot a primary mechanism in most studied mammalian systems.
Paracellular Transport NoNoThe predominant mechanism for crossing cellular layers (e.g., epithelium).
Active Transport Yes (e.g., Bacterial PTS)YesCharacterized in some microorganisms, but not a general uptake mechanism. nih.gov

Intracellular Distribution and Compartmentation of D-[1-3H]Mannitol

Following its administration in experimental systems, D-[1-3H]Mannitol is largely confined to the extracellular space, which is why it is commonly used as an extracellular space marker. revvity.com Its limited ability to cross the cell membrane results in low intracellular concentrations in most mammalian cells.

In organisms that can metabolize mannitol, its intracellular distribution has been explored. Studies in celery, for example, have localized mannitol dehydrogenase, the first enzyme in mannitol catabolism, to both the cytosol and the nucleus. nih.govnih.govresearchgate.net This suggests that if mannitol enters the cell, it can be found and processed within these compartments. Similarly, research on Escherichia coli has identified intracellular D-[¹⁴C]mannitol and its phosphorylated derivatives within the cell, demonstrating its presence in the cytoplasm following transport. researchgate.net

However, in the context of permeability studies in mammalian cellular systems, D-[1-3H]Mannitol is considered a non-metabolizable molecule. nih.gov Its primary role is to assess the extracellular and paracellular domains, and it is not expected to significantly accumulate or localize to specific intracellular organelles like mitochondria or the endoplasmic reticulum. Any minimal amount that does enter the cell would be expected to remain in the cytosol before being removed.

Efflux Transporter Systems Affecting D-[1-3H]Mannitol Cellular Retention

Efflux transporters are membrane proteins that actively expel a wide variety of substances from the cytoplasm back into the extracellular environment, playing a crucial role in cellular detoxification and multidrug resistance. nih.gov Major families of these transporters include the ATP-binding cassette (ABC) superfamily (e.g., P-glycoprotein, MRPs) and the major facilitator superfamily (MFS), among others. nih.govmdpi.com These pumps are known to transport a vast range of structurally diverse compounds. nih.govrug.nl

Despite the extensive characterization of these efflux systems, specific transporters responsible for the efflux of D-[1-3H]Mannitol are not prominently documented in the scientific literature. The cellular retention of D-[1-3H]Mannitol is primarily dictated by its very low rate of initial entry into the cell, rather than by active efflux. Because significant intracellular accumulation is not a feature of mannitol in most experimental models, active efflux is likely not a major physiological factor affecting its concentration. If any efflux were to occur, it would likely be through a non-specific, low-affinity interaction with a broad-substrate transporter, but this remains speculative as direct evidence is lacking.

D-[1-3H]Mannitol as a Model for Paracellular Pathway Assessment in Cellular Systems

The most prominent application of D-[1-3H]Mannitol in cell biology is its use as a gold-standard probe for assessing paracellular pathway permeability. revvity.com The paracellular pathway is the space between adjacent cells, the permeability of which is regulated by tight junction protein complexes. nih.gov These junctions form a selective barrier that controls the passage of ions and small hydrophilic molecules.

In experimental models using cell monolayers, such as the Caco-2 intestinal epithelial cell line, D-[1-3H]Mannitol is added to one side of the cell layer (apical or basolateral), and its rate of appearance on the opposite side is measured over time. nih.gov Because mannitol does not readily cross the cell membrane itself, its flux across the monolayer is directly proportional to the permeability of the paracellular pathway. nih.govresearchgate.net

This method is widely used to:

Quantify Tight Junction Integrity: A low flux of D-[1-3H]Mannitol indicates a tight, well-formed epithelial or endothelial barrier.

Study Barrier Regulation: Researchers use this tool to investigate how various substances, such as cytokines, drugs, or nutrients, affect barrier function. For example, the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) has been shown to increase the paracellular permeability of intestinal epithelial layers, an effect that can be precisely quantified by measuring the increased flux of D-[1-3H]Mannitol. researchgate.net

Table 2: Research Findings on D-[1-3H]Mannitol Flux as a Measure of Paracellular Permeability in Porcine Peyer's Patches Epithelium

This table presents data on the flux of D-[1-3H]Mannitol across porcine Peyer's Patches (PP) epithelium after an 8-hour incubation with Tumor Necrosis Factor-alpha (TNF-α). The flux is an indicator of paracellular permeability.

Treatment GroupMean Flux (pmol · h⁻¹ · cm⁻²)Standard Error of the Mean (SEM)
Control 18.5± 2.2
TNF-α (5000 U/mL) 31.2± 4.5
TNF-α (10000 U/mL) 37.8± 5.1

Data adapted from a study on barrier perturbation by TNF-α. researchgate.net

The data clearly demonstrates a dose-dependent increase in D-[1-3H]Mannitol flux in the presence of TNF-α, confirming the cytokine's disruptive effect on the epithelial barrier's tight junctions. researchgate.net This highlights the utility of D-[1-3H]Mannitol as a sensitive and reliable marker for paracellular transport.

Analytical Methodologies and Detection of D 1 3h Mannitol in Research Samples

Liquid Scintillation Counting for D-[1-3H]Mannitol Quantification

Liquid Scintillation Counting (LSC) is the standard method for quantifying the low-energy beta particles emitted by the tritium (B154650) in D-[1-3H]Mannitol. iaea.orgnrc.gov The fundamental principle involves dissolving or suspending the sample containing the radiolabeled mannitol (B672) in a liquid scintillation cocktail. revvity.com This cocktail contains a solvent and one or more scintillators (fluors). revvity.com The energy from the beta particles emitted by the ³H is transferred to the solvent molecules, which in turn excite the scintillator molecules. uwm.edu As the scintillators return to their ground state, they emit photons of light. iaea.org These light flashes are detected and converted into electrical pulses by photomultiplier tubes (PMTs), with the resulting count rate being proportional to the amount of D-[1-3H]Mannitol in the sample. nrc.gov

Proper sample preparation is critical for accurate LSC and aims to create a homogeneous mixture of the sample and the scintillation cocktail to ensure optimal energy transfer. revvity.com The specific technique depends heavily on the nature of the research sample. revvity.com

Aqueous Samples: Clear, neutral liquid samples can often be mixed directly with an emulsifying cocktail designed to accommodate water. revvity.comlibios.fr For samples like urine, which may cause incompatibility issues, dilution with deionized water or using a smaller sample volume may be necessary. revvity.com

Biological Fluids (Plasma and Serum): Up to 1 mL of plasma or serum can typically be added to specialized cocktails. revvity.com To prevent protein precipitation, which can interfere with counting, agents like ethanol (B145695) or isopropanol (B130326) may be added. If precipitates do form, counting should be completed promptly, often within 24 hours. revvity.com

Tissue Samples: Tissues must first be processed to release the D-[1-3H]Mannitol. This can involve digestion with acids (e.g., a mixture of perchloric and nitric acid) or solubilization using tissue solubilizers. researchgate.net The resulting clear solution is then mixed with the scintillation cocktail. researchgate.net

Solid Supports (e.g., Swipes/Smears): For monitoring surface contamination, swipe tests are common. The swipe filter is placed directly into a vial with a cocktail that can solubilize both aqueous and organic materials to elute the D-[1-3H]Mannitol from the filter for counting. revvity.com

Below is a table summarizing common sample preparation approaches.

Sample Type Preparation Technique Key Considerations
Aqueous Solutions Direct mixing with an appropriate emulsifying scintillation cocktail. Ensure cocktail is designed for aqueous samples to prevent phase separation.
Plasma / Serum Add directly to a high-capacity cocktail. May require the addition of ethanol or isopropanol to suppress protein precipitation. revvity.com Count within 24 hours if precipitates form. revvity.com
Tissue Homogenates Chemical digestion (e.g., acid digestion) or use of a commercial tissue solubilizer to create a clear digestate. researchgate.net The digestion process must not lead to loss of the radiolabel.
Filter/Swipe Tests Immerse the solid support directly in the scintillation cocktail. revvity.com The cocktail must efficiently elute the compound from the filter matrix.

Quenching refers to any process that interferes with the transfer of energy or the emission of light, leading to a reduction in the measured counts per minute (CPM) and not reflecting the true disintegrations per minute (DPM). iaea.orgrevvity.com

Chemical Quenching: Occurs when substances in the sample interfere with the energy transfer from the solvent to the scintillator. revvity.com

Color Quenching: Happens when colored materials in the sample (e.g., hemoglobin in blood samples) absorb the photons emitted by the scintillator before they reach the PMTs. iaea.org

To ensure accuracy in D-[1-3H]Mannitol quantification, quench must be corrected. Modern liquid scintillation counters use methods like the Spectral Index of the Sample (SIS) to measure the degree of quenching. iaea.org A quench correction curve is generated by measuring a set of standards with known DPM and varying levels of a quenching agent. This curve establishes a relationship between the counting efficiency and the quench parameter (e.g., SIS). iaea.org By measuring the quench parameter of an unknown sample, the counter can use the curve to determine the correct efficiency and convert the observed CPM to the more accurate DPM value. iaea.org

Chromatographic Separation Techniques for D-[1-3H]Mannitol Purity Verification

Chromatographic methods are essential for verifying the radiochemical purity of D-[1-3H]Mannitol, ensuring that the tritium label is attached to the mannitol molecule and not present as a separate impurity. radiologykey.com High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose. nih.gov

Several HPLC methods have been developed for the analysis of D-mannitol, which are applicable to its radiolabeled form. nih.govglsciences.com By coupling the HPLC system to a radioactivity detector, one can separate D-[1-3H]Mannitol from potential radiolabeled impurities.

The table below outlines examples of chromatographic systems used for mannitol analysis.

Technique Column Type Mobile Phase Detection Method
HPLC-ELSD Prevail Carbohydrate ES (250 mm × 4.6 mm, 5 µm) Water–Acetonitrile (v/v, 60:40) Evaporative Light-Scattering Detector (ELSD) researchgate.net
HPLC-RI InertSphere Sugar-2 (300 x 7.8 mm I.D.) Water Refractive Index (RI) Detector glsciences.com
HPAEC-PAD Not specified Not specified Pulsed Amperometric Detection (PAD) cabidigitallibrary.org

For purity verification of D-[1-3H]Mannitol, the detector would be a radioactivity flow detector.

Autoradiographic Localization of D-[1-3H]Mannitol in Tissue Sections

Autoradiography is a technique used to visualize the distribution of radiolabeled substances within tissues and cells. To localize D-[1-3H]Mannitol, tissue sections from an experiment are coated with a nuclear photographic emulsion. The low-energy beta particles emitted by the tritium in the D-[1-3H]Mannitol interact with the silver halide crystals in the emulsion directly overlying the tracer's location. After an exposure period in the dark, the emulsion is developed, and the resulting pattern of silver grains reveals the microscopic distribution of the radiolabeled mannitol within the tissue structure. This method provides high-resolution spatial information about where the tracer accumulates.

Quality Control and Radiochemical Purity Assessment for D-[1-3H]Mannitol Tracers

Rigorous quality control is mandatory to ensure the reliability of data generated using D-[1-3H]Mannitol. nih.govunm.edu The most critical parameter is radiochemical purity, defined as the proportion of the total radioactivity in the sample that is present in the desired chemical form—in this case, D-[1-3H]Mannitol. radiologykey.com

Assessment is typically performed using radio-chromatography, such as Thin-Layer Chromatography (TLC) or HPLC. nih.gov In a typical TLC procedure, the D-[1-3H]Mannitol sample is spotted on a TLC plate, which is then developed in a suitable solvent system. The solvent separates the intact D-[1-3H]Mannitol from potential radiochemical impurities (e.g., free tritium or degradation products). The distribution of radioactivity on the plate is then measured with a radiochromatogram scanner to quantify the percentage of activity in the D-[1-3H]Mannitol spot versus impurity spots. unm.edu A high radiochemical purity (often >99%) is required to confirm that the tracer's behavior accurately reflects that of mannitol. nih.gov

Theoretical and Computational Approaches in D 1 3h Mannitol Tracer Studies

Pharmacokinetic Modeling of D-[1-3H]Mannitol Distribution and Elimination

Pharmacokinetic (PK) models are used to quantitatively describe the journey of a substance through the body, encompassing its absorption, distribution, metabolism, and elimination (ADME). researchgate.net In the context of D-[1-3H]mannitol tracer studies, these models provide a framework for predicting the tracer's concentration in various tissues over time. nih.gov The primary goal is to use the tracer data to estimate key parameters like clearance (CL) and volume of distribution (Vd), which characterize the drug's disposition. nih.gov

The construction of these models involves two main parts: defining the relevant body regions or compartments and formulating the mathematical equations that describe the tracer's movement and clearance. nih.gov Since D-[1-3H]mannitol is a tracer, it is administered in such low concentrations that its kinetics are typically linear, simplifying the mathematical modeling. researchgate.net The models for D-[1-3H]mannitol generally treat it as a substance that is not metabolized and is eliminated primarily through renal filtration. thieme-connect.com

The rate of distribution to different tissues can be either perfusion-limited (dependent on blood flow) or permeability-limited (dependent on its ability to cross cell membranes). nih.gov For D-[1-3H]mannitol, its movement across barriers like the blood-brain barrier (BBB) is highly restricted, making its distribution into the central nervous system a permeability-limited process. nih.govnih.gov

Table 1: Key Pharmacokinetic Parameters Estimated from D-[1-3H]Mannitol Tracer Models

ParameterDescriptionSignificance in Tracer Studies
Vd (Volume of Distribution) A theoretical volume that the total amount of administered tracer would have to occupy to provide the same concentration as it is in blood plasma.Indicates the extent of tracer distribution into tissues. A small Vd for mannitol (B672) reflects its confinement to the extracellular fluid.
CL (Clearance) The volume of plasma cleared of the tracer per unit time.Represents the efficiency of tracer removal from the body, primarily via the kidneys for mannitol.
kₑₗ (Elimination Rate Constant) The rate at which the tracer is removed from the body.Determines the tracer's half-life in the system.

This table is a representation of typical parameters derived from pharmacokinetic modeling and is not based on a single study.

Compartmental Analysis for D-[1-3H]Mannitol Tracer Kinetics in Biological Systems

Compartmental analysis is a widely used technique in pharmacokinetics that simplifies complex physiological systems into a finite number of interconnected compartments. researchgate.netnih.govspringernature.com Each compartment is considered a kinetically homogenous and well-mixed pool of the substance being studied. researchgate.netnih.govspringernature.com The movement of the tracer, D-[1-3H]mannitol, between these compartments is described by first-order rate equations. nih.gov

In a typical study, a two- or three-compartment model is often employed. For instance, when studying blood-brain barrier permeability, a two-compartment model representing plasma and brain tissue is common. nih.gov D-[1-3H]mannitol is introduced into the plasma (central compartment), and its movement into and out of the brain (peripheral compartment) is monitored.

The general structure of such a model is defined by rate constants:

k₁₂ : The rate constant for transfer from the central compartment (plasma) to the peripheral compartment (e.g., brain tissue).

k₂₁ : The rate constant for transfer from the peripheral compartment back to the central compartment.

k₁₀ : The rate constant for elimination from the central compartment.

By fitting the measured concentration-time curve of D-[1-3H]mannitol in the plasma to the differential equations governing this system, these rate constants can be determined. researchgate.net This analysis provides a quantitative description of how quickly the tracer penetrates a particular biological barrier and how it is cleared from the system. nih.gov

Mathematical Models for D-[1-3H]Mannitol Permeability Coefficients Across Barriers

A primary application of D-[1-3H]mannitol tracer studies is to measure the permeability of biological barriers, most notably the blood-brain barrier (BBB). Mathematical models are essential for calculating permeability coefficients from the experimental data.

One common approach involves calculating the permeability-area product (PA), which quantifies the rate of tracer influx across a barrier. In studies of the BBB, the PA is often calculated from the ratio of the tracer concentration in the brain parenchyma to the integral of the plasma tracer concentration over time. nih.gov This model assumes simple diffusion across the barrier. nih.gov

More complex models can provide deeper insights into the factors governing permeability. For example, dual-probe microdialysis studies combined with mathematical modeling have been used to determine several diffusion and clearance parameters for [3H]mannitol in the rat brain. researchgate.net This approach accounts for not only diffusion through the interstitial space but also clearance from the tissue via uptake into cells and removal by the microcirculation. researchgate.net

Table 2: Diffusion and Clearance Parameters for [3H]Mannitol in Rat Striatum

ParameterSymbolValueUnit
Apparent Diffusion CoefficientD2.9 x 10⁻⁶cm²/s
Effective Volume Fractionα0.30-
Clearance Rate Constantκ2.3 x 10⁻⁵s⁻¹
Tortuosityλ1.81-

Data sourced from a study using dual-probe microdialysis and mathematical modeling in the rat brain. researchgate.net

These parameters provide a detailed, quantitative picture of the brain's interstitial environment. The tortuosity (λ), for instance, describes the hindrance to diffusion caused by the complex geometry of the extracellular space. researchgate.net Theoretical models have also been developed that relate the permeability coefficient (Pc) of mannitol to the physical properties of the membrane itself, such as its order and fluidity. researchgate.net

Limitations, Assumptions, and Interpretation Challenges in D-[1-3H]Mannitol Research

While powerful, theoretical and computational approaches in D-[1-3H]mannitol research are based on assumptions that introduce potential limitations and challenges in interpretation.

Assumption of Homogeneity : A core assumption of compartmental analysis is that each compartment is a well-mixed, homogeneous unit where the tracer distributes instantaneously. nih.gov This is a physiological simplification, as concentration gradients can and do exist within tissues, and distribution is not instantaneous. nih.gov

Barrier Integrity : Models for calculating permeability often assume the biological barrier is intact and has consistent properties. However, in pathological conditions such as traumatic brain injury or stroke, the blood-brain barrier can be disrupted. thieme-connect.com In such cases, D-[1-3H]mannitol may penetrate the brain tissue more readily, potentially accumulating and leading to an overestimation of permeability or even causing localized edema. thieme-connect.comnih.gov This complicates the interpretation of tracer kinetics, as the model may not account for this altered state.

Parameter Estimation : The accuracy of the model's output depends on the quality of the input data and the ability to accurately estimate model parameters. nih.gov Obtaining precise in vivo values for tissue binding or specific membrane transport characteristics can be difficult, leading to uncertainty in the model's predictions. nih.gov

Model Simplification : All models are simplifications of a more complex reality. For instance, a simple two-compartment model for BBB transport may not adequately capture the complexities of tracer removal from the brain by the microcirculation or uptake by glial cells. nih.govresearchgate.net While more complex models can be built, they require more data to be properly validated.

Q & A

Q. How can researchers ensure the stability of D-[1-³H(N)]-mannitol in experimental solutions?

D-[1-³H(N)]-mannitol is stable in dry form and aqueous solutions under controlled conditions. To maintain stability:

  • Storage : Store lyophilized material in desiccated, airtight containers at room temperature (20–25°C). Avoid exposure to moisture, cold (below 0°C), and atmospheric oxygen, which can degrade tritiated compounds .
  • Solution preparation : Use neutral pH buffers (pH 5–7) to prevent acid/alkaline hydrolysis. Avoid salts (e.g., Ca²⁺, Fe³⁺) that form complexes with mannitol, altering its solubility .
  • Validation : Monitor radiochemical purity via thin-layer chromatography (TLC) or liquid scintillation counting (LSC) before critical experiments .

Q. What methods are recommended for quantifying D-[1-³H(N)]-mannitol in biological samples?

Two primary methodologies are employed:

  • Enzymatic assays : Use NAD⁺-coupled mannitol dehydrogenase (ManDH) to oxidize mannitol to fructose, measuring NADH generation at 340 nm. This method has a linear range of 0.1–10 µg/mL but requires purification steps to remove interfering sugars like D-arabinose .
  • Radiometric detection : For tracer studies, homogenize tissues (e.g., brain, blood) and quantify radioactivity via LSC. Pre-treat samples with solubilizers (e.g., Solvable®) to dissolve macromolecules and reduce quenching .

Advanced Research Questions

Q. How can researchers resolve discrepancies in D-[1-³H(N)]-mannitol permeability measurements across different tissue models?

Discrepancies often arise from methodological variations:

  • Tissue preparation : Ischemic tissues (e.g., rat brain) require careful dissection to avoid edema-induced artifacts. Dry-weight normalization (100°C drying for 72 hours) improves consistency in water content calculations .
  • Detection sensitivity : Autoradiography provides spatial resolution but underestimates low-dose tracers compared to LSC. Cross-validate using both methods and standardize exposure times .
  • Control experiments : Include non-radioactive mannitol to assess non-specific binding and correct for background radiation .

Q. What strategies mitigate interference from structurally similar polyols in enzymatic assays for D-[1-³H(N)]-mannitol?

Cross-reactivity with D-arabinose, D-sorbitol, or xylitol can skew results. Solutions include:

  • Chromatographic purification : Use HPLC with refractive index detection or size-exclusion columns to isolate mannitol from other polyols .
  • Enzyme specificity testing : Pre-treat samples with arabinose dehydrogenase to oxidize interfering sugars before ManDH addition .
  • Alternative detection : Validate results with mass spectrometry (LC-MS) for isotopic specificity, particularly in complex matrices like blood or fecal samples .

Q. How can researchers optimize D-[1-³H(N)]-mannitol detection in lipid-rich matrices (e.g., brain tissue)?

Lipid interference is common in neural studies. Mitigate via:

  • Sample pretreatment : Extract lipids with hexane or chloroform-methanol (2:1 v/v) before scintillation counting .
  • Solubilization : Use tissue solubilizers (e.g., 1M NaOH or commercial digesters) to hydrolyze lipid-protein complexes .
  • Quench correction : Apply internal standardization (e.g., ³H-hexadecane) to adjust for lipid-induced quenching in LSC .

Data Contradiction Analysis

Q. Why do permeability coefficients for D-[1-³H(N)]-mannitol vary between in vitro and in vivo blood-brain barrier models?

Key factors include:

  • Endothelial cell integrity : In vitro models (e.g., Transwell® assays) may lack tight junctions or efflux transporters, overestimating permeability. Validate with TEER (transepithelial electrical resistance) measurements .
  • Tracer metabolism : In vivo, mannitol is rapidly excreted renally (~90% within 24 hours), reducing systemic exposure. Adjust dosing to account for renal clearance rates .
  • Hemodynamic variables : In vivo studies must control for blood flow, which influences tracer distribution. Use arterial spin labeling (ASL-MRI) to correlate permeability with perfusion .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.